Betamethasone 17-propionate

Description

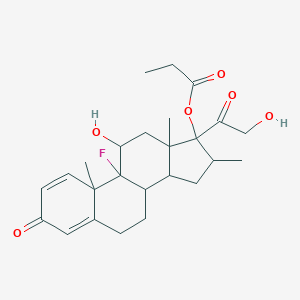

Structure

2D Structure

Properties

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYMTTQVNYAJAA-XGQKBEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310398 | |

| Record name | Betamethasone 17-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5534-13-4 | |

| Record name | Betamethasone 17-propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5534-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone 17-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone 17-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE 17-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q20XC60T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Pharmacological Profile of Betamethasone 17-Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone 17-propionate is a potent synthetic glucocorticoid, a class of steroid hormones renowned for their profound anti-inflammatory and immunosuppressive properties. As an esterified derivative of betamethasone, it is designed for enhanced topical activity, forming the cornerstone of treatment for a multitude of inflammatory and pruritic dermatoses. This technical guide provides an in-depth exploration of the pharmacological profile of this compound, delineating its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols and quantitative data are presented to support further research and development in the field of topical corticosteroid therapy.

Mechanism of Action: Glucocorticoid Receptor Agonism

The pharmacological effects of this compound are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.

Upon topical application, this compound penetrates the skin and binds to cytosolic GRs. This binding event triggers a conformational change in the receptor, leading to the dissociation of a chaperone protein complex, which includes heat shock proteins (HSPs). The activated ligand-receptor complex then translocates into the nucleus.

Within the nucleus, the complex can modulate gene expression through two primary mechanisms:

-

Transactivation: The glucocorticoid-GR complex binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction enhances the transcription of genes encoding anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The complex can also repress the transcription of pro-inflammatory genes by interacting with and inhibiting the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The net result of these genomic actions is a potent suppression of the inflammatory cascade, characterized by reduced vasodilation, decreased vascular permeability, and diminished recruitment and activation of inflammatory cells.

Signaling Pathway of this compound

Caption: Glucocorticoid receptor signaling pathway activated by this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound following topical administration is crucial for understanding its local efficacy and systemic safety. Percutaneous absorption is influenced by several factors, including the integrity of the epidermal barrier, the vehicle formulation, and the use of occlusive dressings.[1]

Absorption

Topical corticosteroids like this compound can be absorbed through intact skin.[1] Inflammation and other skin diseases can increase percutaneous absorption.[1] The use of occlusive dressings significantly enhances absorption.[1]

Distribution

Once absorbed into the systemic circulation, this compound is handled similarly to systemically administered corticosteroids.[1] Corticosteroids are known to bind to plasma proteins to varying degrees.[1]

Metabolism

Betamethasone 17,21-dipropionate is metabolized to this compound as a main metabolite.[2] The metabolism of betamethasone primarily occurs in the liver and involves processes such as 6β-hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group.[3]

Excretion

Corticosteroids and their metabolites are primarily excreted by the kidneys.[1]

Table 1: Pharmacokinetic Parameters of Betamethasone 17-Monopropionate (after Intramuscular Injection of a Combination Product)

| Parameter | Value (Mean ± SD) | Unit |

| Tmax (Time to maximum concentration) | 15.0 ± 9.0 | hours |

| Cmax (Maximum plasma concentration) | 0.6 ± 0.2 | ng/mL |

| t1/2 (Half-life) | 80.8 ± 22.7 | hours |

Note: Data is for Betamethasone 17-monopropionate following a single intramuscular dose of a combination product containing betamethasone phosphate and betamethasone dipropionate.[4]

Pharmacodynamics

The pharmacodynamic activity of this compound is a direct consequence of its interaction with the glucocorticoid receptor, leading to its anti-inflammatory, immunosuppressive, antiproliferative, and vasoconstrictive effects.

Receptor Binding Affinity

The affinity of a corticosteroid for the glucocorticoid receptor is a key determinant of its potency. The elongation of the ester chain at the C-17 position can influence binding affinity.[5] Studies have shown that the binding affinity of 17α-esters of betamethasone is influenced by the length of the ester chain.[5]

Table 2: Relative Binding Affinity of Betamethasone Esters to the Human Keratinocyte Glucocorticoid Receptor

| Compound | Relative Binding Affinity (%) (Dexamethasone = 100) |

| Betamethasone | 120 |

| Betamethasone 17-acetate | 150 |

| This compound | Data not specifically available |

| Betamethasone 17-valerate | 360 |

| Betamethasone 17,21-dipropionate | 150 |

Note: The table is compiled from data on various betamethasone esters. A specific value for this compound was not found in the searched literature, but it is expected to have a high affinity. The data indicates that the 17-esterification of betamethasone generally increases its binding affinity compared to the parent compound.[5]

Anti-inflammatory Potency

The anti-inflammatory potency of topical corticosteroids is often assessed using in vivo models such as the vasoconstrictor assay and the croton oil ear assay. The anti-inflammatory activity of 17-alkanoyl esters of betamethasone is reported to be high for the 17-propionate derivative.

Experimental Protocols

Glucocorticoid Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the glucocorticoid receptor.

Principle: The assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the glucocorticoid receptor in a cytosolic preparation.[2] The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, which is inversely proportional to the binding affinity.[6]

Methodology:

-

Receptor Preparation: A cytosolic fraction containing glucocorticoid receptors is prepared from a suitable cell line (e.g., human keratinocytes) or tissue by homogenization and ultracentrifugation.[2]

-

Incubation: A fixed concentration of the receptor preparation is incubated with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the unlabeled test compound.[2]

-

Separation: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved using methods like dextran-coated charcoal adsorption or gel filtration.[2]

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.[2]

-

Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.[2][6]

Workflow for Glucocorticoid Receptor Competitive Binding Assay

References

- 1. drugs.com [drugs.com]

- 2. benchchem.com [benchchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The cutaneous corticosteroid vasoconstriction assay: a reflectance spectroscopic and laser-Doppler flowmetric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

Betamethasone 17-propionate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone 17-propionate is a potent synthetic glucocorticoid, a class of steroid hormones that are pivotal in regulating a wide array of physiological processes.[1] As an active metabolite of betamethasone dipropionate, it exerts significant anti-inflammatory, immunosuppressive, and vasoconstrictive effects.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological actions, and analytical methodologies pertinent to this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is a derivative of betamethasone, characterized by the esterification of the hydroxyl group at the C17 position with propionic acid.[4][5][6][7][8]

Chemical Structure:

-

IUPAC Name: [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate[4][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development, analytical method design, and comprehending its pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Weight | 448.5 g/mol | [4] |

| Appearance | Solid | [6] |

| Melting Point | 238-240°C | [9] |

| XLogP3 | 2.6 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Rotatable Bond Count | 5 | [4] |

| Exact Mass | 448.22611693 Da | [4] |

| Monoisotopic Mass | 448.22611693 Da | [4] |

Pharmacology

The therapeutic effects of this compound are mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression.

Mechanism of Action

As a glucocorticoid receptor agonist, this compound follows a well-established mechanism of action:[3][10]

-

Cellular Entry: Being lipophilic, it readily diffuses across the cell membrane into the cytoplasm.[3]

-

Receptor Binding: In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a multiprotein complex.[3]

-

Conformational Change and Translocation: This binding induces a conformational change in the GR, leading to its dissociation from the chaperone proteins and subsequent translocation into the nucleus.[3]

-

Gene Regulation: Within the nucleus, the activated GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes.[3]

Signaling Pathway

The following diagram illustrates the glucocorticoid receptor signaling pathway initiated by this compound.

Caption: Glucocorticoid Receptor Signaling Pathway.

Pharmacokinetics

Pharmacokinetic studies reveal that after intramuscular administration of a combination of betamethasone phosphate and betamethasone dipropionate, this compound (B17P), an active metabolite of the dipropionate form, exhibits a prolonged presence in the plasma.[2][11]

| Parameter | Value (mean ± SD) | Reference |

| tmax (Time to maximum concentration) | 15.0 ± 9.0 h | [2][11] |

| Cmax (Maximum plasma concentration) | 0.6 ± 0.2 ng/mL | [11] |

| t½ (Half-life) | 80.8 ± 22.7 h | [2][11] |

| Apparent Clearance | 25.7 ± 9.4 L/h | [2] |

| Apparent Volume of Distribution (Vd/F) | 2352.7 ± 429.4 L | [2] |

Experimental Protocols

Synthesis of this compound

A representative synthesis method involves the hydrolysis of betamethasone dipropionate. While specific patented methods exist, a general laboratory-scale approach can be outlined.

Caption: Synthesis Workflow.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of this compound, often in the context of its separation from related substances like betamethasone dipropionate and other degradation products.[12][13]

Typical HPLC Parameters:

| Parameter | Description | Reference |

| Column | Altima C18 (250×4.6 mm, 5 μm) | [12][13] |

| Mobile Phase A | Water:Tetrahydrofuran:Acetonitrile (90:4:6 v/v/v) | [12][13] |

| Mobile Phase B | Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v) | [12][13] |

| Flow Rate | 1.0 mL/min | [12][13] |

| Detection Wavelength | 240 nm | [12][13] |

| Injection Volume | 20 μL | [12][13] |

| Column Temperature | 50°C | [12][13] |

Experimental Workflow for HPLC Analysis:

Caption: HPLC Analysis Workflow.

Conclusion

This compound remains a cornerstone in the therapeutic arsenal against inflammatory conditions. A profound understanding of its chemical and pharmacological characteristics is paramount for the development of novel drug delivery systems, improved analytical techniques, and the discovery of next-generation glucocorticoids with enhanced therapeutic profiles. This guide serves as a foundational resource for researchers and scientists dedicated to advancing the field of steroid-based therapeutics.

References

- 1. Corticosteroid - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 3. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 4. This compound | C25H33FO6 | CID 93007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. This compound-d5 [m.chemicalbook.com]

- 10. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of betamethasone and betamethasone 17-monopropionate in Chinese healthy volunteers after intramuscular injection of betamethasone phosphate/betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Potent Topical Anti-Inflammatory Agent: A Technical History of Betamethasone 17-Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the discovery and historical development of Betamethasone 17-propionate, a potent synthetic corticosteroid. Emerging from the intensive research and development programs of the mid-20th century, this compound was a product of systematic chemical modification of the betamethasone molecule to enhance topical anti-inflammatory efficacy while minimizing systemic side effects. This document details the initial synthesis, key preclinical evaluation methods, and the underlying mechanism of action that established the foundation for this class of topical steroids. Quantitative data from seminal studies are presented, alongside detailed experimental protocols for the key assays that defined its potent activity. Visualizations of the experimental workflows and the core signaling pathway are provided to offer a comprehensive understanding of its development and pharmacological function.

Discovery and Historical Context

The development of this compound is rooted in the broader quest for more effective and safer topical corticosteroids that began in the 1950s. Following the successful introduction of hydrocortisone, pharmaceutical companies embarked on a journey of chemical modification to amplify anti-inflammatory properties.

In the early 1960s, researchers at Glaxo Laboratories in the United Kingdom were at the forefront of this endeavor. A key breakthrough came from the systematic esterification of the betamethasone molecule. A British patent filed on June 11, 1963 (published as US Patent 3,312,590 on April 4, 1967), by inventors Joseph Elks, Niall Galbraith Weir, and John May Peter, described a series of novel 17-monoesters and 17,21-diesters of betamethasone. This patent explicitly includes the synthesis and highlights the significantly enhanced topical anti-inflammatory action of this compound.

The inventors demonstrated that esterification at the 17-position of the betamethasone molecule with an alkanoyl group, such as a propionyl group, led to a substantial increase in topical potency compared to the parent compound. This enhanced activity was attributed to increased lipophilicity, facilitating greater penetration into the skin and more efficient interaction with the glucocorticoid receptor.

The primary method for evaluating the potency of these new esters was the human vasoconstrictor assay, developed by McKenzie and Stoughton in 1962. This assay, which measures the degree of skin blanching (vasoconstriction) induced by a topical corticosteroid, became a standard for assessing the topical activity of these compounds and correlated well with clinical efficacy.

While this compound demonstrated high potency, it was the related ester, Betamethasone 17-valerate (developed around the same time by the same group), that would go on to be more widely commercialized and clinically utilized. Nevertheless, the discovery and evaluation of this compound were pivotal in establishing the structure-activity relationships that guided the development of a generation of potent topical corticosteroids.

Synthesis and Chemical Properties

The initial synthesis of this compound, as described in the seminal patent literature, involves the esterification of the 17-hydroxyl group of betamethasone.

General Synthesis Pathway

A common method for the synthesis of this compound involves the reaction of betamethasone with triethyl orthopropionate in the presence of an acid catalyst to form a cyclic orthoester, followed by selective hydrolysis to yield the 17-monoester.

An In-depth Technical Guide to Betamethasone 17-Propionate Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of betamethasone 17-propionate and its analogues and derivatives. It delves into their synthesis, mechanism of action, structure-activity relationships, and anti-inflammatory potency. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel corticosteroid-based therapeutics.

Introduction to Betamethasone and its Esters

Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1] Esterification of the hydroxyl groups at the C17 and C21 positions of the betamethasone core structure has led to the development of a range of analogues and derivatives with modified pharmacokinetic and pharmacodynamic properties. These modifications primarily aim to enhance topical potency and minimize systemic side effects. The 17-propionate ester, in particular, is a key intermediate in the synthesis of other potent corticosteroids like clobetasol propionate.

Quantitative Data on Biological Activity

The biological activity of betamethasone analogues is primarily determined by their binding affinity to the glucocorticoid receptor (GR) and their subsequent ability to modulate gene expression. The anti-inflammatory potency is often assessed using in vivo models such as the croton oil-induced ear edema assay. This section presents available quantitative data for key analogues and derivatives in a comparative format.

Table 1: Glucocorticoid Receptor (GR) Binding Affinity of Betamethasone Analogues and Related Corticosteroids

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | IC50 (nM) for GR Binding | Species/Cell Line | Reference |

| Dexamethasone | 100 | 7.74 | Human | [2] |

| Betamethasone | 760 (relative to progesterone receptor binding) | - | - | [3] |

| Betamethasone 17-Valerate | - | 5-6 (inhibits ³H-dexamethasone binding) | Human epidermis/Mouse skin | |

| Betamethasone Dipropionate | - | - | - | |

| Clobetasol Propionate | Higher than fluocinonide | - | - | [4] |

| Fluticasone Propionate | 1910 | 0.49 (Kd) | Human | [5] |

Note: Direct comparative Ki or IC50 values for GR binding of many betamethasone esters are not consistently reported across the literature. The data presented is based on available information and may be derived from different experimental setups.

Table 2: Anti-inflammatory Potency of Betamethasone Analogues in the Croton Oil Ear Edema Assay

| Compound | Potency | Species | Reference |

| Betamethasone 17,21-Dipropionate | High | Mouse | [6] |

| 12β-acyloxy analogues of betamethasone 17,21-dipropionate | Less active than betamethasone dipropionate | Mouse | [6] |

| 6-keto-betamethasone esters | Potency retained compared to 6-desoxycorticoids | Mouse | [7] |

| Δ⁶-6-acyloxy betamethasone 17,21-dipropionate | Reduced potency | Mouse | [7] |

Note: This table reflects relative potencies as specific IC50 values from the croton oil assay were not consistently available in the searched literature.

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of betamethasone and its analogues are primarily mediated through their interaction with the glucocorticoid receptor (GR).[8] Upon binding, the GR-ligand complex translocates to the nucleus and modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[8]

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid receptor signaling pathway for betamethasone analogues.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of betamethasone analogues.

Glucocorticoid Receptor (GR) Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity of a test compound for the human glucocorticoid receptor.

Materials:

-

Recombinant human GR

-

[³H]-Dexamethasone (radioligand)

-

Unlabeled dexamethasone (for non-specific binding)

-

Test compounds (betamethasone analogues)

-

Assay buffer

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compounds and a reference compound (e.g., Dexamethasone).

-

In a 96-well plate, add the assay buffer, recombinant human GR, and [³H]-Dexamethasone.

-

Add the diluted test compounds or reference compound to the respective wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled Dexamethasone).

-

Incubate the plate at 4°C for a specified time (e.g., 18 hours) to reach equilibrium.

-

Transfer the contents of the wells to a filter plate and wash with cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition of radioligand binding for each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis of the concentration-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Croton Oil-Induced Ear Edema Assay in Mice

Objective: To assess the in vivo topical anti-inflammatory activity of betamethasone analogues.

Materials:

-

Male Swiss mice

-

Croton oil

-

Acetone (vehicle)

-

Test compounds (betamethasone analogues)

-

Reference compound (e.g., Dexamethasone)

-

Digital micrometer

Procedure:

-

Prepare solutions of croton oil in acetone (e.g., 2.5% v/v).

-

Prepare solutions of the test compounds and reference compound in the croton oil/acetone mixture.

-

Divide the mice into groups (control, reference, and test compound groups).

-

Apply a fixed volume (e.g., 20 µL) of the respective solutions to the inner surface of the right ear of each mouse. The left ear receives only the vehicle (acetone).

-

Measure the thickness of both ears using a digital micrometer at specified time points after application (e.g., 6 and 24 hours).

-

Calculate the edema as the difference in thickness between the right and left ears.

-

Calculate the percentage inhibition of edema for each treatment group compared to the control group.

-

Determine the dose-response relationship and calculate the ED50 (effective dose for 50% inhibition) for each compound.

Experimental Workflow: Croton Oil Ear Edema Assay

Caption: Workflow for the croton oil-induced ear edema assay.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its diester derivatives typically starts from betamethasone.

Synthesis of this compound

A common method involves the reaction of betamethasone with triethyl orthopropionate, followed by controlled hydrolysis.

Synthesis of Betamethasone 17,21-Dipropionate

Betamethasone 17,21-dipropionate can be synthesized from betamethasone through a multi-step process involving acid-catalyzed cyclization, selective hydrolysis, and 21-acylation.[9] Alternatively, it can be prepared by reacting betamethasone-17-propionate with a propionylating agent.

Synthetic Workflow: Betamethasone 17,21-Dipropionate from Betamethasone

Caption: A general synthetic workflow for betamethasone 17,21-dipropionate.

Structure-Activity Relationships (SAR)

The anti-inflammatory potency and systemic side-effect profile of betamethasone analogues are significantly influenced by their chemical structure.

-

Esterification at C17 and C21: Esterification of the hydroxyl groups at C17 and C21 generally increases lipophilicity and topical potency. The length of the ester chain can influence both receptor binding affinity and lipophilicity.[10]

-

17-Monoesters vs. 21-Monoesters vs. 17,21-Diesters: Studies have shown that 17-esters often exhibit higher binding affinity to the glucocorticoid receptor compared to their 21-ester counterparts.[10] The 17,21-diesters can have a binding affinity that is lower than the 17-ester but higher than the 21-ester.[10]

-

Modifications at other positions: Substitutions at other positions of the steroid nucleus, such as at C6 or C12, can also impact anti-inflammatory activity and systemic absorption.[6][7] For example, the introduction of a 12β-acyloxy group can reduce systemic absorption.[6]

Conclusion

This compound and its analogues represent a clinically important class of topical corticosteroids. Their therapeutic efficacy is a result of a complex interplay between their chemical structure, affinity for the glucocorticoid receptor, and subsequent modulation of inflammatory pathways. This guide has provided a comprehensive overview of the current scientific understanding of these compounds, from their synthesis and biological evaluation to their mechanism of action. Further research focusing on the development of novel analogues with an improved therapeutic index, characterized by high topical potency and minimal systemic side effects, remains a key objective in the field of dermatology and inflammatory disease treatment.

References

- 1. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. betamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antiinflammatory activity of novel 12 beta-substituted analogues of betamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and topical antiinflammatory potencies of a series of 6-keto- and delta 6-6-acyloxybetamethasone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Betamethasone Valerate? [synapse.patsnap.com]

- 9. Synthesis of Betamethasone Dipropionate [chinjmap.com]

- 10. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Betamethasone 17-Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Betamethasone 17-propionate, a potent synthetic glucocorticoid. The document focuses on its core mechanisms of action, including glucocorticoid receptor binding, anti-inflammatory, and immunosuppressive effects, supported by quantitative data from various in vitro studies. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a deeper understanding and replication of pivotal experiments.

Core Mechanism of Action: Glucocorticoid Receptor Agonism

This compound, like other corticosteroids, exerts its effects by acting as an agonist for the glucocorticoid receptor (GR).[1][2][3] The lipophilicity of corticosteroids influences their ability to penetrate cell membranes and bind to the cytosolic GR. The esterification of betamethasone at the 17 and/or 21 positions can modulate both its binding affinity and lipophilicity.[4][5]

Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:

-

Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1, IκBα, and various anti-inflammatory cytokines.[6][7]

-

Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[8][9][10] This interference prevents the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Below is a diagram illustrating the generalized signaling pathway of glucocorticoid receptor activation.

Quantitative In Vitro Activity

The in vitro potency of this compound is assessed through various assays that quantify its binding affinity to the glucocorticoid receptor and its functional effects on inflammatory and immune responses.

Glucocorticoid Receptor Binding Affinity

Table 1: Glucocorticoid Receptor Binding Affinity of Selected Corticosteroids

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Cell Line | Reference |

|---|---|---|---|

| Dexamethasone | 100 | Human Keratinocytes | [4] |

| Fluticasone Propionate | 1910 | Human Lung | [11] |

| Beclomethasone-17-monopropionate | Not specified | Human Lung | [11] |

| Budesonide | Not specified | Human Lung | [11] |

| Betamethasone | Not specified | Not specified |

| This compound | Data not available | | |

Note: Data for this compound is not available in the cited literature. The table is provided for comparative context.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are demonstrated by its ability to inhibit the production of pro-inflammatory cytokines and mediators in various cell-based assays.

Studies have shown that betamethasone derivatives can effectively suppress the secretion of key pro-inflammatory cytokines. For example, a combination of calcipotriol and betamethasone dipropionate significantly inhibited the secretion of IL-17A and TNF-α in ex vivo cultures of psoriatic skin.[12] Betamethasone dipropionate has also been shown to decrease protein levels of IL-17A and mRNA levels of IL-17A and DEFB4 in skin explants.[13] While direct quantitative data for this compound is sparse, one study noted it has a weaker inhibitory effect on the release of IL-8 from rat peritoneal exudate cells compared to betamethasone.[14]

Table 2: In Vitro Anti-inflammatory Activity of Betamethasone Esters

| Compound | Assay | Cell/Tissue Type | Measured Effect | Reference |

|---|---|---|---|---|

| Betamethasone dipropionate | Cytokine Secretion | Psoriatic Skin Explants | Inhibition of IL-17A and TNF-α secretion | [12] |

| Betamethasone dipropionate | Cytokine Expression | Human Skin Explants | Decreased IL-17A protein and mRNA levels | [13] |

| This compound | IL-8 Release | Rat Peritoneal Exudate Cells | Weaker inhibition of IL-8 release compared to betamethasone | [14] |

| Betamethasone butyrate propionate | TSLP Expression | Normal Human Keratinocytes | Dose-dependent suppression of TSLP mRNA and protein |[15] |

A primary mechanism for the anti-inflammatory action of glucocorticoids is the inhibition of the NF-κB signaling pathway.[10] This can be assessed in vitro using reporter gene assays where cells are transfected with a construct containing an NF-κB responsive promoter linked to a reporter gene (e.g., luciferase). The ability of this compound to suppress reporter gene activity in stimulated cells would provide a quantitative measure of its NF-κB inhibitory potential.

Immunosuppressive Activity

The immunosuppressive properties of this compound can be evaluated by its effects on various immune cell functions in vitro.

Glucocorticoids are known to inhibit T-cell proliferation, a key event in the adaptive immune response.[16] This can be measured in vitro by stimulating peripheral blood mononuclear cells (PBMCs) with mitogens like phytohemagglutinin (PHA) or with α-CD3/α-CD28 antibodies in the presence of varying concentrations of the test compound. Proliferation is then assessed using methods such as [3H]-thymidine incorporation or dye dilution assays.

Table 3: In Vitro Immunosuppressive Activity of Glucocorticoids

| Compound | Assay | Cell Type | Measured Effect | Reference |

|---|---|---|---|---|

| Dexamethasone | T-cell Proliferation | Human PBMCs | Inhibition of PHA-mediated proliferation | [16] |

| Dexamethasone | T-cell Proliferation | Human PBMCs | Inhibition of α-CD3/α-CD28-mediated proliferation | [16] |

| This compound | Data not available | | | |

Note: While the general class of glucocorticoids is known to have this activity, specific data for this compound is not available in the reviewed literature.

Some studies have investigated the effects of glucocorticoids on the cytotoxic activity of NK cells. For example, methylprednisolone and hydrocortisone have been shown to inhibit NK cell activity against K562 target cells in a dose-dependent manner.[17] This inhibition is partly due to a reduction in the adhesion of effector cells to target cells. The effect of this compound on NK cell function could be similarly evaluated.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the activity of this compound.

Glucocorticoid Receptor Binding Assay

Objective: To determine the relative binding affinity of this compound for the human glucocorticoid receptor.

Materials:

-

Cultured human keratinocytes

-

[6,7-3H]dexamethasone (radiolabeled ligand)

-

Unlabeled this compound and dexamethasone (for competition)

-

Cytosol extraction buffer

-

Scintillation counter

Protocol:

-

Culture human keratinocytes to confluency.

-

Prepare a cytosolic extract containing the glucocorticoid receptors.

-

In a series of tubes, incubate a fixed concentration of [3H]dexamethasone with the cytosolic extract.

-

To these tubes, add increasing concentrations of either unlabeled dexamethasone (for standard curve) or this compound.

-

Incubate to allow for competitive binding to reach equilibrium.

-

Separate bound from unbound radioligand using a suitable method (e.g., charcoal-dextran).

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the concentration of this compound required to displace 50% of the bound [3H]dexamethasone (IC50).

-

Determine the Relative Binding Affinity (RBA) by comparing the IC50 of this compound to that of dexamethasone.

Cytokine Inhibition Assay in PBMCs

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines by human PBMCs.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA)

-

This compound

-

Cell culture medium (e.g., RPMI-1640)

-

ELISA kits for TNF-α, IL-6, IL-1β, etc.

Protocol:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Plate the PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory stimulus such as LPS (1 µg/mL).

-

Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

-

Centrifuge the plates and collect the cell culture supernatants.

-

Measure the concentration of the desired cytokine (e.g., TNF-α) in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of cytokine production for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a potent glucocorticoid that exerts its anti-inflammatory and immunosuppressive effects through well-defined in vitro mechanisms, primarily mediated by the glucocorticoid receptor. Its activity is characterized by the inhibition of pro-inflammatory cytokine production and interference with key signaling pathways such as NF-κB. While direct comparative quantitative data for this compound is limited in the current literature, the established methodologies presented in this guide provide a robust framework for its further in vitro characterization. Future studies focusing on generating specific IC50 and RBA values for this compound will be crucial for a more precise understanding of its potency relative to other corticosteroids and for its continued development and application in therapeutic contexts.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Corticosteroid - Wikipedia [en.wikipedia.org]

- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]

- 10. Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound | Biochemical Assay Reagents | 5534-13-4 | Invivochem [invivochem.com]

- 15. Betamethasone Butyrate Propionate Inhibits the Induction of Thymic Stromal Lymphopoietin in Cultured Normal Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of the in vitro effects of glucocorticosteroids on NK cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Betamethasone 17-Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glucocorticoid receptor (GR) binding affinity of betamethasone 17-propionate, a potent synthetic corticosteroid. This document details the molecular interactions, experimental methodologies, and signaling pathways relevant to its mechanism of action.

Introduction to Glucocorticoid Receptor Binding

This compound exerts its anti-inflammatory and immunosuppressive effects primarily by binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily.[1] The affinity of this binding is a critical determinant of the drug's potency. Upon binding, the betamethasone-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This process leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines.[1]

Quantitative Receptor Binding Data

The following table summarizes the relative binding affinity and potency of betamethasone and its derivatives in the context of other well-known corticosteroids.

| Compound | Glucocorticoid Receptor Binding Affinity (Relative to Dexamethasone) | Potency Class | Reference |

| Dexamethasone | 100 | High | [2] |

| Betamethasone | High | High | [3] |

| Betamethasone 17-Valerate | High | Potent | [4][5] |

| Clobetasol Propionate | Very High | Super-potent | [4] |

| This compound | Data not available (Expected to be high) | Potent |

Note: The absence of a specific numerical value for this compound highlights a gap in the current publicly available data.

Experimental Protocols: Determining Glucocorticoid Receptor Binding Affinity

The standard method for determining the binding affinity of a compound to the glucocorticoid receptor is the competitive radioligand binding assay. This assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand (typically [³H]dexamethasone) from the receptor.

Competitive Radioligand Binding Assay Protocol

Objective: To determine the IC50 and subsequently the Ki of a test compound for the glucocorticoid receptor.

Materials:

-

Receptor Source: Cytosolic extracts from cells or tissues expressing the glucocorticoid receptor (e.g., human A549 lung carcinoma cells, rat liver, or recombinant human GR).

-

Radioligand: [³H]dexamethasone (specific activity ~70-90 Ci/mmol).

-

Competitors: Unlabeled dexamethasone (for reference) and the test compound (this compound), serially diluted.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate to stabilize the receptor.

-

Separation Medium: Dextran-coated charcoal or a filtration apparatus to separate bound from free radioligand.

-

Scintillation Cocktail and Counter.

Procedure:

-

Receptor Preparation: A cytosolic fraction is prepared from the chosen cell or tissue source through homogenization and ultracentrifugation. The protein concentration of the cytosol is then determined.

-

Assay Setup: A fixed concentration of the GR-containing cytosol is incubated with a fixed concentration of [³H]dexamethasone (typically at or below its Kd) in a series of tubes.

-

Competition: Increasing concentrations of either unlabeled dexamethasone (for the reference curve) or the test compound are added to the tubes. Control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone) are also prepared.

-

Incubation: The mixture is incubated at a low temperature (e.g., 0-4°C) for a sufficient duration to reach equilibrium (e.g., 18-24 hours).

-

Separation: The receptor-bound radioligand is separated from the free radioligand using dextran-coated charcoal followed by centrifugation, or by vacuum filtration.

-

Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding is then plotted against the log concentration of the competitor. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental and Biological Pathways

To further elucidate the processes described, the following diagrams illustrate the experimental workflow for a competitive binding assay and the intracellular signaling pathway of glucocorticoids.

Caption: Workflow of a competitive glucocorticoid receptor binding assay.

References

- 1. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 2. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. droracle.ai [droracle.ai]

- 5. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Toxicological Profile of Betamethasone 17-Propionate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of Betamethasone 17-propionate, a potent synthetic glucocorticoid. Due to the limited availability of data for this specific ester, this document leverages extensive toxicological data from closely related compounds, primarily Betamethasone dipropionate and the parent compound, Betamethasone, to provide a thorough assessment. This guide summarizes key findings on acute, subchronic, and chronic toxicity, as well as carcinogenicity, genotoxicity, and reproductive toxicity. Detailed experimental protocols, based on established regulatory guidelines, are provided for pivotal studies. Furthermore, this document elucidates the core signaling pathways implicated in the toxicological effects of this compound through detailed diagrams. All quantitative data is presented in structured tables for ease of comparison and interpretation.

Introduction to this compound

This compound is a synthetic corticosteroid belonging to the glucocorticoid class of steroid hormones. It is structurally related to the more commonly studied Betamethasone dipropionate and shares the same active moiety, Betamethasone. Glucocorticoids are widely used in medicine for their potent anti-inflammatory and immunosuppressive properties. However, their therapeutic benefits are often accompanied by a range of potential toxicities, particularly with prolonged or high-dose administration. Understanding the toxicological profile of this compound is therefore critical for its safe and effective use in drug development and clinical practice.

Acute Toxicity

Table 1: Acute Oral Toxicity of Betamethasone Dipropionate

| Species | Route | LD50 | Reference |

| Rat | Oral | > 4 g/kg | [1][2] |

| Mouse | Oral | > 5 g/kg | [1][2] |

No data is available for dermal or inhalation routes of administration for Betamethasone dipropionate.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

An acute oral toxicity study would be conducted to determine the median lethal dose (LD50) of this compound.

-

Test System: Healthy, young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant.

-

Administration: A single oral dose of the test substance is administered via gavage. The initial dose is selected based on available data, and subsequent doses are adjusted up or down depending on the outcome for the previous animal.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days post-dosing. Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies evaluate the adverse effects of repeated or long-term exposure to a substance. For corticosteroids like this compound, these studies are crucial for identifying target organ toxicities and establishing a No-Observed-Adverse-Effect Level (NOAEL).

A 90-day repeat-dose dermal toxicity study in rats using a Betamethasone dipropionate spray formulation revealed a toxicity profile consistent with long-term corticosteroid exposure.[3] Effects included reduced body weight gain, adrenal atrophy, and histological changes in the bone marrow, thymus, and spleen, indicative of severe immunosuppression.[3] A NOAEL could not be determined in this study.[3]

Table 2: Summary of 90-Day Dermal Toxicity Study of Betamethasone Dipropionate in Rats

| Parameter | Findings | Dose Levels | Reference |

| Body Weight | Reduced gain | Up to 0.5 mg/kg/day (males), 0.25 mg/kg/day (females) | [3] |

| Organ Weights | Adrenal atrophy | Up to 0.5 mg/kg/day (males), 0.25 mg/kg/day (females) | [3] |

| Histopathology | Changes in bone marrow, thymus, and spleen | Up to 0.5 mg/kg/day (males), 0.25 mg/kg/day (females) | [3] |

Experimental Protocol: 90-Day Dermal Toxicity Study (OECD 411)

This study is designed to assess the toxic effects of this compound following repeated dermal application over a 90-day period.

-

Test System: Rodents, typically rats (e.g., Sprague-Dawley strain), with an equal number of males and females per group.

-

Dose Groups: At least three dose levels and a concurrent control group. A high dose that produces overt toxicity but not severe suffering or mortality, a low dose that does not induce any evidence of toxicity, and an intermediate dose.

-

Administration: The test substance is applied daily to a shaved area of the skin for 6 hours per day, 7 days a week, for 90 days.

-

Observations: Daily clinical observations for signs of toxicity. Body weight and food consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are performed at termination.

-

Pathology: All animals are subjected to a full necropsy. Organ weights are recorded. Histopathological examination is performed on all organs and tissues from the control and high-dose groups, and on any gross lesions and target organs from all other groups.

Carcinogenicity

Long-term animal studies to evaluate the carcinogenic potential of Betamethasone dipropionate have not been performed.[3] A waiver for a 2-year dermal carcinogenicity study was granted based on the significant immunosuppression observed in a 13-week dermal toxicity study in rats, which was considered to make a long-term study impractical.[3]

Experimental Protocol: Carcinogenicity Study (OECD 451)

A two-year carcinogenicity study would be the standard approach to assess the carcinogenic potential of this compound.

-

Test System: Typically rats and mice, with equal numbers of males and females per group.

-

Dose Groups: At least three dose levels and a concurrent control group, administered for the majority of the animal's lifespan (e.g., 24 months for rats).

-

Administration: The route of administration should be relevant to human exposure, likely dermal for a topical corticosteroid.

-

Observations: Lifelong clinical observation for the development of tumors. Body weight and food consumption are monitored regularly.

-

Pathology: Comprehensive gross and microscopic examination of all tissues and organs from all animals is conducted to identify neoplastic lesions.

Genotoxicity

Genotoxicity assays are performed to detect compounds that can induce genetic damage. Betamethasone, the active moiety of this compound, has been evaluated in a battery of genotoxicity tests.

Table 3: Genotoxicity of Betamethasone

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium and Escherichia coli | With and without | Negative | [3] |

| Mammalian Cell Mutagenicity | CHO/HGPRT | Not specified | Negative | Not specified |

| In-vitro Chromosome Aberration | Human lymphocytes | Not specified | Positive | [3] |

| In-vivo Micronucleus | Mouse bone marrow | Not applicable | Equivocal | [3] |

Experimental Protocol: In Vitro Mammalian Chromosome Aberration Test (OECD 473)

This assay is used to identify substances that cause structural chromosome aberrations in cultured mammalian cells.[4][5][6][7][8]

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[4][6][8]

-

Procedure: Cell cultures are exposed to at least three concentrations of the test substance, with and without an exogenous metabolic activation system (S9 mix).[4][6][8]

-

Treatment and Harvest: Cells are treated for a short period (e.g., 3-6 hours) in the presence and absence of S9, and for a longer period (e.g., continuously for 1.5-2 normal cell cycle lengths) without S9. Cells are harvested at a suitable time after the start of treatment, treated with a metaphase-arresting substance (e.g., colcemid), harvested, and stained.[4][6][8]

-

Analysis: Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations.[4][6][8]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential of a substance to interfere with normal reproduction and development. Betamethasone dipropionate has been shown to be teratogenic in rabbits.[3]

Table 4: Reproductive and Developmental Toxicity of Betamethasone Dipropionate

| Species | Route | Dose | Findings | Reference | | :--- | :--- | :--- | :--- | | Rabbit | Intramuscular | 0.05 mg/kg | Teratogenic (umbilical hernias, cephalocele, cleft palate) |[3] | | Rabbit, Mouse, Rat | Intramuscular | Up to 1, 33, and 2 mg/kg, respectively | Dose-related increases in fetal resorptions |[3] |

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to detect adverse effects on the pregnant female and the developing embryo and fetus following exposure to the test substance during organogenesis.[9][10][11][12][13]

-

Test System: Pregnant female animals of a mammalian species, typically rats and rabbits.[9][10][11][12][13]

-

Administration: The test substance is administered daily from implantation to the day before cesarean section.[9][10][11][12][13]

-

Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.[9][10][11][12][13]

-

Fetal Examination: Near term, fetuses are removed by cesarean section. The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.[9][10][11][12][13]

Key Signaling Pathways in this compound Toxicity

The therapeutic and toxicological effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus and modulates gene expression through two main mechanisms: transactivation and transrepression.

Transactivation: The GR complex directly binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins. However, this mechanism is also associated with some of the adverse effects of glucocorticoids.

Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is a major mechanism for the anti-inflammatory effects of glucocorticoids.

The following diagrams illustrate the key signaling pathways involved in the toxicological effects of this compound.

References

- 1. spectrumrx.com [spectrumrx.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. oecd.org [oecd.org]

- 6. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Betamethasone 17-Propionate

Introduction

Betamethasone 17-propionate is a potent glucocorticoid steroid used in topical formulations for its anti-inflammatory and immunosuppressive properties. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical products containing this active pharmaceutical ingredient (API). This application note details a validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound, often analyzed as a related substance of Betamethasone Dipropionate.

Principle

The method utilizes reversed-phase chromatography to separate this compound from other related substances and the parent compound, Betamethasone Dipropionate. A C18 stationary phase is used with a mobile phase consisting of a mixture of aqueous and organic solvents. The separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Recommended Conditions |

| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Column Compartment, PDA/UV Detector |

| Column | Alltima C18 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | A: Water:Tetrahydrofuran:Acetonitrile (90:4:6 v/v/v) B: Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v/v) |

| Gradient Program | A gradient program is typically employed. For a detailed gradient table, refer to specific validated methods.[1][2][3] |

| Flow Rate | 1.0 mL/min[1][2][3] |

| Column Temperature | 50°C[1][2] |

| Detection Wavelength | 240 nm[1][2][4] |

| Injection Volume | 20 µL[1][2] |

| Diluent | Water:Acetonitrile (20:80 v/v)[1] |

Preparation of Solutions

a. Standard Stock Solution:

-

Accurately weigh and transfer a suitable amount of this compound reference standard into a volumetric flask.

-

Dissolve the standard in the diluent (Water:Acetonitrile, 20:80 v/v) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

-

Sonicate if necessary to ensure complete dissolution.

b. Working Standard Solution:

-

Dilute the standard stock solution with the diluent to achieve a final concentration appropriate for the analysis (e.g., 1 µg/mL).

c. Sample Preparation (for Topical Formulations):

-

Accurately weigh a quantity of the topical formulation (e.g., cream, ointment) equivalent to a known amount of the active ingredient into a suitable container.

-

Add a measured volume of diluent.

-

Mix thoroughly using a vortex mixer and sonicate for approximately 30 minutes with intermittent shaking to disperse the sample.[1]

-

Allow the solution to cool to room temperature and make up to the final volume with the diluent.

-

Centrifuge the resulting dispersion at high speed (e.g., 10,000 rpm) for 15 minutes to separate the excipients.[1]

-

Filter the supernatant through a 0.2 µm PVDF syringe filter into an HPLC vial.[1]

Method Validation Summary

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2]

Table 2: Method Validation Parameters

| Parameter | Typical Results |

| Linearity (Range) | 0.07 µg/mL to 200% of the specification limit[1][2][3] |

| Correlation Coefficient (r²) | ≥ 0.999[1][2][3] |

| Limit of Detection (LOD) | ~0.02 µg/mL[2][3][4] |

| Limit of Quantitation (LOQ) | ~0.07 µg/mL[2][3] |

| Accuracy (% Recovery) | Typically within 98-102% |

| Precision (% RSD) | < 2% |

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship between the analyte, analytical method, validation, and application.

References

- 1. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

Synthesis of Betamethasone 17-Propionate for Research Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Betamethasone 17-propionate, a potent glucocorticoid, for research and development purposes. The following sections include key experimental procedures, data presentation in tabular format, and visualizations of the synthesis workflow and the compound's mechanism of action.

Chemical Properties and Data

| Identifier | Value | Reference |

| IUPAC Name | [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | [1] |

| CAS Number | 5534-13-4 | [1][2] |

| Molecular Formula | C25H33FO6 | [1][2][3] |

| Molecular Weight | 448.52 g/mol | [1][2] |

| Purity | Typically >98% | [2] |

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from Betamethasone. The first step involves the formation of a cyclic ester intermediate, followed by a selective ring-opening hydrolysis to yield the final product.[4]

Step 1: Synthesis of Betamethasone-17,21-propylene cyclic ester

This step involves the reaction of Betamethasone with triethyl orthopropionate in the presence of a catalyst to form the cyclic ester intermediate.

| Parameter | Value |

| Starting Material | Betamethasone |

| Reagent | Triethyl orthopropionate |

| Catalyst | Alumina-supported p-toluenesulfonic acid |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | 25 °C |

| Reaction Time | 1 hour |

Step 2: Synthesis of this compound

The cyclic ester intermediate is then subjected to ring-opening acidolysis and selective hydrolysis at the 21-position to yield this compound.[4]

| Parameter | Value |

| Starting Material | Betamethasone-17,21-propylene cyclic ester |

| Reagents | Sulfuric acid, Acetone, Purified water |

| Reaction Temperature | 20-30 °C |

| Reaction Time | 0.5-1.5 hours |

Experimental Protocols

Protocol 1: Synthesis of Betamethasone-17,21-propylene cyclic ester

-

Under a nitrogen atmosphere, add 200 mL of tetrahydrofuran to a 1000 mL three-neck flask.

-

Add 20 g of Betamethasone, 10 g of triethyl orthopropionate, and 0.8 g of alumina-supported p-toluenesulfonic acid catalyst to the flask.[4]

-

Stir the mixture at 800 r/min for 30 minutes at 10 °C.[4]

-

Warm the reaction mixture to 25 °C and continue stirring for 1 hour to complete the cyclic ester reaction.[4]

-

The resulting mixture containing Betamethasone-17,21-propylene cyclic ester is used directly in the next step.

Protocol 2: Synthesis of this compound

-

To the reaction mixture from Protocol 1, add a mixture of sulfuric acid and acetone.

-

Maintain the temperature between 20-30 °C and stir for 0.5-1.5 hours to facilitate the hydrolysis reaction.[4]

-

After the reaction is complete, perform suction filtration to recover the alumina-supported p-toluenesulfonic acid catalyst.[4]

-

Take the filtrate and add purified water to precipitate a white solid.[4]

-

Allow the solid to stand, then collect it by suction filtration.

-

Wash the solid with purified water and dry to obtain this compound.[4]

Visualizations

Synthesis Workflow

Caption: Synthesis of this compound from Betamethasone.

Mechanism of Action: Glucocorticoid Receptor Signaling

Caption: Glucocorticoid receptor signaling pathway of this compound.

This compound, like other corticosteroids, exerts its anti-inflammatory effects by binding to glucocorticoid receptors (GR) in the cytoplasm of cells.[5] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[5] This leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory transcription factors like NF-κB.[5] This multi-faceted mechanism ultimately reduces inflammation.[5]

References

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. CN112851734A - Preparation method of betamethasone dipropionate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN113087754A - Preparation method of betamethasone-17 alpha-propionate - Google Patents [patents.google.com]

- 5. Betamethasone 17,21-dipropionate synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Studying Betamethasone 17-propionate Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing common animal models to investigate the therapeutic effects of Betamethasone 17-propionate, a potent glucocorticoid, in the context of inflammatory skin diseases. The following sections detail the methodologies for inducing disease models, treatment protocols, and expected quantitative outcomes, alongside visualizations of key pathways and workflows.

I. Imiquimod-Induced Psoriasis-Like Skin Inflammation Model

The imiquimod (IMQ)-induced model in mice is a widely used and robust method to simulate human psoriasis.[1] It recapitulates key histopathological and immunological features of the disease, including epidermal hyperplasia, inflammatory cell infiltration, and a characteristic cytokine profile.

Experimental Protocol

This protocol is adapted from established methodologies for inducing a psoriasis-like phenotype in BALB/c mice.[1]

Materials:

-

Female BALB/c mice (7-12 weeks old)

-

Imiquimod 5% cream

-

This compound ointment (concentration to be tested, e.g., 0.05%)

-

Vehicle control for the ointment

-

Calipers for ear thickness measurement

-

Reagents and equipment for RNA extraction and quantitative real-time PCR (qRT-PCR)

-

Reagents and equipment for histological analysis

Procedure:

-

Acclimatization: House mice under standard specific pathogen-free conditions for at least one week prior to the experiment.

-

Induction of Psoriasis-like Inflammation:

-

On Day 0, measure the baseline ear thickness of the left ear of each mouse using calipers.

-

Apply 25 mg of 5% imiquimod cream topically to the shaved back and 62.5 mg to the right ear of each mouse daily for 5-7 consecutive days.[2]

-

-

Treatment Application:

-

Divide the mice into at least three groups:

-

Control Group: No induction of inflammation.

-

Vehicle Group: IMQ induction + topical application of vehicle ointment.

-

This compound Group: IMQ induction + topical application of this compound ointment.

-

-

Beginning on Day 0, apply a thin layer of the respective ointment to the ear and/or back skin twice daily.

-

-

Monitoring and Measurements:

-

Measure the ear thickness daily using calipers.

-

Score the severity of skin inflammation on the back based on the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness on a scale of 0 to 4.

-

Monitor the body weight of the mice daily.

-

-

Sample Collection and Analysis (at the end of the experiment):

-

Euthanize the mice and collect the ear and back skin tissue.

-

For histological analysis, fix a portion of the tissue in 10% formalin and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E).

-

For gene expression analysis, snap-freeze a portion of the tissue in liquid nitrogen and store it at -80°C. Extract RNA and perform qRT-PCR for key inflammatory markers.

-

Quantitative Data Summary

The following table summarizes the expected effects of topical betamethasone treatment on various parameters in the imiquimod-induced psoriasis model, based on published data.[1]

| Parameter | Vehicle Control | Betamethasone Treatment |

| Ear Thickness (change from baseline in mm) | Significant increase | Significant reduction compared to vehicle |

| Psoriasis Area and Severity Index (PASI) Score | High scores for erythema, scaling, and thickness | Significant reduction in all PASI parameters |

| Epidermal Thickness (histology) | Marked acanthosis (thickening) | Reduction in epidermal thickness |

| Inflammatory Cell Infiltration (histology) | Dense infiltration of immune cells in the dermis | Reduced cellular infiltration |

| Relative mRNA Expression of IFN-γ | Significantly upregulated | Significantly downregulated |

| Relative mRNA Expression of IL-17 | Significantly upregulated | Significantly downregulated |